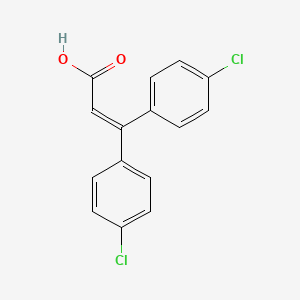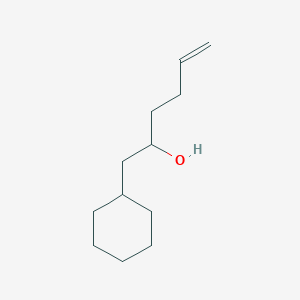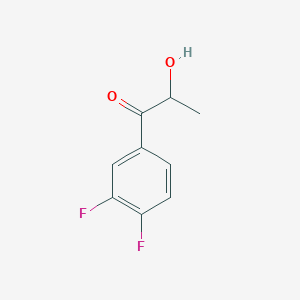![molecular formula C9H21Cl3O7P2 B8522469 [Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate CAS No. 67325-77-3](/img/structure/B8522469.png)
[Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate
Vue d'ensemble
Description
Tris(2-chloroethyl) phosphate and dimethyl methylphosphonate are organophosphorus compounds widely used in various industries. Tris(2-chloroethyl) phosphate is primarily used as a flame retardant, plasticizer, and viscosity regulator in polymers such as polyurethanes, polyester resins, and polyacrylates . Dimethyl methylphosphonate is also used as a flame retardant and a precursor in the synthesis of other organophosphorus compounds .
Méthodes De Préparation
Tris(2-chloroethyl) phosphate
Synthetic Routes: The synthesis involves the reaction of phosphorus oxychloride with 2-chloroethanol.
Industrial Production Methods: In an industrial setting, tris(2-chloroethyl) phosphate is produced by reacting phosphorus oxychloride with ethylene oxide in the presence of a catalyst like sodium metavanadate.
Dimethyl methylphosphonate
Synthetic Routes: Dimethyl methylphosphonate is synthesized by the reaction of methylphosphonic dichloride with methanol.
Industrial Production Methods: Industrial production involves the continuous addition of methanol to methylphosphonic dichloride under controlled conditions to ensure complete conversion and high purity of the product.
Analyse Des Réactions Chimiques
Tris(2-chloroethyl) phosphate
Types of Reactions: It undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions. Oxidation reactions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Hydrolysis of tris(2-chloroethyl) phosphate produces 2-chloroethanol and phosphoric acid.
Dimethyl methylphosphonate
Types of Reactions: It undergoes hydrolysis, oxidation, and esterification reactions.
Common Reagents and Conditions: Hydrolysis is carried out using water or aqueous acids. Oxidation reactions involve oxidizing agents like hydrogen peroxide.
Major Products: Hydrolysis produces methylphosphonic acid and methanol.
Applications De Recherche Scientifique
Tris(2-chloroethyl) phosphate
Chemistry: Used as a flame retardant in various polymers, enhancing their fire resistance.
Biology: Studied for its potential toxicological effects and environmental impact.
Dimethyl methylphosphonate
Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential use as a chemical warfare agent simulant in decontamination research.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Used as a flame retardant and plasticizer in various industrial applications.
Mécanisme D'action
Tris(2-chloroethyl) phosphate
Molecular Targets and Pathways: Interacts with the polymer matrix to enhance its thermal stability and reduce flammability.
Dimethyl methylphosphonate
Comparaison Avec Des Composés Similaires
Tris(2-chloroethyl) phosphate
Similar Compounds: Tris(1,3-dichloro-2-propyl) phosphate, tris(2,3-dibromopropyl) phosphate.
Dimethyl methylphosphonate
Propriétés
Numéro CAS |
67325-77-3 |
|---|---|
Formule moléculaire |
C9H21Cl3O7P2 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
[methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate |
InChI |
InChI=1S/C6H12Cl3O4P.C3H9O3P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-5-7(3,4)6-2/h1-6H2;1-3H3 |
Clé InChI |
NYTDWHUPUMONPZ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C)OC.C(CCl)OP(=O)(OCCCl)OCCCl |
Numéros CAS associés |
67325-77-3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
























Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B8522439.png)





![1-{6-[(1E)-N-(2,6-Dimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8522481.png)



